molecular formula C22H17NO4 B11508202 4-(2-furylcarbonyl)-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-(2-furylcarbonyl)-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11508202
M. Wt: 359.4 g/mol
InChI Key: DCTKZDDAXOIRCS-UHFFFAOYSA-N
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Description

4-(2-furylcarbonyl)-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core with various substituents, including a furan ring, a hydroxy group, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-furylcarbonyl)-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

    Introduction of the Furylcarbonyl Group: This step often involves a Friedel-Crafts acylation reaction where the furan ring is introduced.

    Hydroxylation: The hydroxy group can be introduced via selective oxidation reactions.

    Phenyl Substitution: The phenyl groups are typically introduced through substitution reactions using phenyl halides and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or hydrocarbons.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Catalysts like AlCl₃ (Aluminium chloride) for Friedel-Crafts reactions.

    Condensation: Acid or base catalysts depending on the specific reaction.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Various substituted aromatic compounds.

    Condensation: Larger, more complex organic molecules.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

The compound or its derivatives could be investigated for potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for any biological activity of this compound would depend on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(2-furylcarbonyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the 3-methylphenyl group.

    3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the furylcarbonyl group.

Uniqueness

The presence of both the furylcarbonyl and 3-methylphenyl groups in 4-(2-furylcarbonyl)-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one makes it unique. These groups can significantly influence the compound’s reactivity and potential biological activity, offering distinct advantages in various applications compared to its analogs.

Properties

Molecular Formula

C22H17NO4

Molecular Weight

359.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(3-methylphenyl)-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C22H17NO4/c1-14-7-5-10-16(13-14)23-19(15-8-3-2-4-9-15)18(21(25)22(23)26)20(24)17-11-6-12-27-17/h2-13,19,25H,1H3

InChI Key

DCTKZDDAXOIRCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

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